molecular formula C21H19ClN6OS B11066660 4-{1-[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]ethyl}-6-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-amine

4-{1-[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]ethyl}-6-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-amine

Cat. No.: B11066660
M. Wt: 438.9 g/mol
InChI Key: YQDPUVFKOWSENA-UHFFFAOYSA-N
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Description

4-{1-[(6-CHLORO-1,3-BENZOXAZOL-2-YL)SULFANYL]ETHYL}-6-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of benzoxazole and quinoline moieties in its structure makes it a promising candidate for various scientific research applications.

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.

    Condensation: The compound can undergo condensation reactions to form larger molecules.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-{1-[(6-CHLORO-1,3-BENZOXAZOL-2-YL)SULFANYL]ETHYL}-6-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1,3,5-TRIAZIN-2-AMINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anticancer applications, it interferes with the DNA replication process, inhibiting the growth of cancer cells . The exact molecular pathways involved are still under investigation, but it is believed to target specific enzymes and receptors critical for cell survival.

Properties

Molecular Formula

C21H19ClN6OS

Molecular Weight

438.9 g/mol

IUPAC Name

4-[1-[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]ethyl]-6-(3,4-dihydro-2H-quinolin-1-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C21H19ClN6OS/c1-12(30-21-24-15-9-8-14(22)11-17(15)29-21)18-25-19(23)27-20(26-18)28-10-4-6-13-5-2-3-7-16(13)28/h2-3,5,7-9,11-12H,4,6,10H2,1H3,(H2,23,25,26,27)

InChI Key

YQDPUVFKOWSENA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=NC(=N1)N2CCCC3=CC=CC=C32)N)SC4=NC5=C(O4)C=C(C=C5)Cl

Origin of Product

United States

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